molecular formula C28H33N4O3 B1664402 1,2,3,4-Tetrahydrogen-staurosporine CAS No. 220038-19-7

1,2,3,4-Tetrahydrogen-staurosporine

Cat. No. B1664402
M. Wt: 470.6 g/mol
InChI Key: JIKXSTYDWRUAHD-ZBNANYSNSA-N
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Description

1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .


Synthesis Analysis

The production of staurosporine, which includes 1,2,3,4-Tetrahydrogen-staurosporine, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydrogen-staurosporine contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrogen-staurosporine has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .

Scientific Research Applications

Application in Biotechnology and Microbiology

1,2,3,4-Tetrahydrogen-staurosporine, also known as staurosporine, is a well-known member of the indolocarbazole alkaloid family . It’s used as an important lead compound for the synthesis of antitumor drugs .

Method of Application

The production of staurosporine involves the integration of multi-copy biosynthetic gene cluster (BGC) in a well-characterized heterologous host and optimization of the fermentation process . The 22.5 kb staurosporine BGC was captured by CRISPR/Cas9-mediated TAR (transformation-associated recombination) from the native producer and then introduced into three heterologous hosts Streptomyces avermitilis (ATCC 31267), Streptomyces lividans TK24 and Streptomyces albus J1074 to evaluate the staurosporine production capacity .

Results or Outcomes

The highest yield was achieved in S. albus J1074 (750 mg/L), which was used for further production improvement . By integrating two additional staurosporine BGCs into the chromosome of strain S-STA via two different attB sites (vwb and TG1), the production of staurosporine doubled . Finally, optimization of the fermentation process by controlling the pH and glucose feeding improved the yield of staurosporine to 4568 mg/L, which was approximately 30-fold higher than that of the native producer . This is the highest yield ever reported, paving the way for the industrial production of staurosporine .

Application in Antitumor Therapy

1,2,3,4-Tetrahydrogen-staurosporine is considered as the “key” compound of the whole group of indolo [2,3- a ]pyrrolo [3,4- c ]carbazoles . The analogs of staurosporine are characterized by the presence of two bonds connecting the carbohydrate fragment with indole fragments, as well as the presence of an amide group .

Method of Application

The main approaches used to obtain synthetic indolo [2,3- a ]carbazoles are described, and examples of compounds from this group that are most promising because of their high antitumor activity are given .

Results or Outcomes

The molecular mechanisms of their antitumor action as the most significant in the context of clinical use are separately considered . Particular attention is paid to indolo [2,3- a ]- carbazoles that have reached clinical trials or are already in use for the treatment of malignant neoplasms .

Application in Protein Kinase Research

1,2,3,4-Tetrahydrogen-staurosporine is used in the research of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction.

Method of Application

In protein kinase research, 1,2,3,4-Tetrahydrogen-staurosporine is used as a ligand to bind to the protein kinase . The binding of the ligand can affect the activity of the protein kinase, allowing researchers to study the role of these enzymes in various cellular processes .

Results or Outcomes

The use of 1,2,3,4-Tetrahydrogen-staurosporine in protein kinase research has contributed to our understanding of the role of protein kinases in various diseases, including cancer . By studying how this compound interacts with protein kinases, researchers can develop new therapeutic strategies for treating these diseases .

properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWKTROWIIMNN-FYTWVXJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402482
Record name AFN941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrogen-staurosporine

CAS RN

220038-19-7
Record name AFN941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Zhao, L Xie, PE Bourne - Journal of chemical information and …, 2018 - ACS Publications
Over the last two decades epidermal growth factor receptor (EGFR) kinase has become an important target to treat nonsmall cell lung cancer (NSCLC). Currently, three generations of …
Number of citations: 29 pubs.acs.org
SN Imana, EG Ningsih, USF Tambunan - 2020 - researchgate.net
Background and Objective: Epidermal growth factor receptor (EGFR) is the biomarker for lung cancer in which the protein has the most active mutated genes in lung cancer patients. …
Number of citations: 0 www.researchgate.net
G Devika, R Kv - Journal of Medicinal and Aromatic Plant …, 2021 - researchgate.net
Eight major compounds were isolated and characterised from the rhizomes of Zingiber nimmonii (J. Graham) Dalzell by chromatographic and spectroscopic techniques. The …
Number of citations: 1 www.researchgate.net
P Devendar, VL Nayak, DK Yadav, AN Kumar… - academia.edu
A series of 3, 19-O-acetal derivatives of andrographolide (1) have been synthesized by protecting the hydroxyls at C-3 and C-19 through a novel route. All the derivatives were …
Number of citations: 2 www.academia.edu
P Devendar, VL Nayak, DK Yadav, AN Kumar… - …, 2015 - pubs.rsc.org
A series of 3,19-O-acetal derivatives of andrographolide (1) have been synthesized by protecting the hydroxyls at C-3 and C-19 through a novel route. All the derivatives were evaluated …
Number of citations: 25 pubs.rsc.org
J Alcantara, K Chiu, JD Bickel, RC Rizzo… - Journal of Chemical …, 2023 - ACS Publications
Virtual screening (VS) involves generation of poses for a library of ligands and ranking using simplified energy functions and limited flexibility. Top-scored poses are used to rank and …
Number of citations: 3 pubs.acs.org
J Alcantara, K Chiu, J Bickel, R Rizzo, C Simmerling - 2023 - chemrxiv.org
Virtual screening (VS) involves generation of poses for a library of ligands, and ranking using simplified energy functions and limited flexibility. Top scored poses are used to rank and …
Number of citations: 0 chemrxiv.org
VK Vishvakarma, P Singh, K Kumari, R Chandra - Biochemistry & Pharmacology, 2017
Number of citations: 16

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